Benzothiazole-2-acetonitrile
Description
Historical Context and Development
Benzothiazole-2-acetonitrile emerged as a significant heterocyclic compound following advancements in benzothiazole chemistry during the late 19th and early 20th centuries. The foundational work on 2-substituted benzothiazoles by A.W. Hofmann in 1879 laid the groundwork for derivatives like this compound. Its synthesis was first achieved through the reaction of 1-amino-2-mercaptobenzene (o-aminothiophenol) with malononitrile monoiminoether hydrochloride, a method still utilized in modern production. The compound gained prominence in the mid-20th century as a precursor for methine dyes and vulcanization accelerators, with its applications expanding into pharmaceuticals and agrochemicals by the 1980s. The Herz reaction, patented in 1913, further advanced synthetic routes for benzothiazole derivatives, though its direct application to this compound remains limited.
Classification within Heterocyclic Compounds
This compound belongs to the benzothiazole family, a class of bicyclic heterocycles featuring a benzene ring fused to a thiazole moiety (Figure 1). The thiazole component contains sulfur and nitrogen atoms at positions 1 and 3, respectively, while the acetonitrile substituent at the 2-position introduces a reactive nitrile group. This classification places the compound within:
- Aromatic heterocycles : The 10π electron system satisfies Hückel's rule for aromaticity.
- Electron-deficient systems : The thiazole ring withdraws electron density, activating the nitrile group for nucleophilic reactions.
- Bicyclic derivatives : Distinguished from monocyclic thiazoles by enhanced stability and conjugation.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C$$9$$H$$6$$N$$_2$$S | |
| Molecular Weight | 174.22 g/mol | |
| Melting Point | 98–101 °C | |
| Boiling Point | 329.6 ± 25.0 °C (predicted) |
Significance in Organic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry due to three reactive centers:
- Nitrile group : Participates in nucleophilic additions and cyclocondensations to form pyrrolones and pyrido-benzothiazoles.
- Thiazole nitrogen : Coordinates with metal catalysts in cross-coupling reactions.
- Aromatic ring : Undergoes electrophilic substitution at the 4- and 6-positions.
Its utility extends to:
Nomenclature and Identification Systems
The systematic IUPAC name, 2-(1,3-benzothiazol-2-yl)acetonitrile , reflects its substitution pattern. Alternative designations include:
- CAS Registry Number : 56278-50-3
- EINECS : 627-570-9
- SMILES : C1=CC=C2C(=C1)N=C(S2)CC#N
- InChI Key : ZMZSYUSDGRJZNT-UHFFFAOYSA-N
Spectroscopic identifiers:
General Overview of Benzothiazole Derivatives
This compound belongs to a broader family of derivatives with diverse applications:
The acetonitrile derivative distinguishes itself through:
- Enhanced reactivity : The nitrile group enables transformations inaccessible to hydroxyl or thiol derivatives.
- Planar geometry : Conjugation between the nitrile and thiazole ring stabilizes transition states in cycloadditions.
- Thermal stability : Decomposition above 300°C facilitates high-temperature syntheses.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZSYUSDGRJZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321646 | |
| Record name | Benzothiazole-2-acetonitrile | |
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Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56278-50-3 | |
| Record name | 2-Benzothiazoleacetonitrile | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 379416 | |
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| Record name | Benzothiazole-2-acetonitrile | |
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| Record name | 2-(1,3-benzothiazol-2-yl)acetonitrile | |
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Preparation Methods
Condensation of 2-Aminobenzenethiol with Malononitrile Derivatives
One of the most common and well-documented methods for synthesizing this compound involves the condensation reaction between 2-aminobenzenethiol (also known as o-aminothiophenol) and malononitrile or its derivatives, often in the presence of acidic catalysts.
Procedure:
2-Aminobenzenethiol and malononitrile are dissolved in absolute ethanol, followed by the addition of glacial acetic acid as a catalyst. The mixture is stirred at room temperature or gently heated for several hours (typically overnight or 8–15 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration or solvent evaporation and purified by recrystallization or column chromatography.Yield and Purity:
Yields typically range from 85% to over 90%, with high purity confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.-
Reagent Amount Solvent Catalyst Temperature Time Yield (%) 2-Aminobenzenethiol 5 g (0.04 mol) Absolute EtOH Glacial acetic acid (6 mL) Room Temp Overnight 85 Malononitrile 2.64 g (0.04 mol) Mechanism:
The amino group of 2-aminobenzenethiol attacks the electrophilic carbon of malononitrile, followed by intramolecular cyclization involving the thiol group to form the benzothiazole ring with the acetonitrile substituent at C-2.
Reaction of 1-Amino-2-mercaptobenzene with Monoiminoether Hydrochloride of Malononitrile
Another synthetic route involves the reaction of 1-amino-2-mercaptobenzene with the monoiminoether hydrochloride derivative of malononitrile.
Procedure:
The reaction proceeds under controlled conditions to form this compound, which can be used as a condensation component for methine dyes and other applications.Significance:
This method is notable for its specificity and utility in dye synthesis, providing a route to functionalized benzothiazole derivatives.
Intramolecular Cyclization and Radical-Mediated Methods
Recent advances have introduced metal-free and transition metal-catalyzed methods for constructing the benzothiazole ring with C-2 substitution, including acetonitrile groups.
Radical Cascade Cyclization:
Using radical initiators such as di(tert-butyl)peroxide (DTBP) in solvents like fluorobenzene, intramolecular cyclization of suitable precursors can yield C-2 substituted benzothiazoles in moderate to good yields (47–89%).Visible Light-Induced Cyclization:
Photocatalysts such as 1,2,3,5-tetrakis-(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) enable metal-free, oxidant-free cyclization of ortho-isocyanoaryl thioethers with ethers, producing benzothiazoles functionalized at C-2, including acetonitrile derivatives.Advantages:
These methods offer environmentally friendly alternatives with mild conditions and good functional group tolerance, though they are more commonly applied to substituted benzothiazoles rather than this compound specifically.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation of 2-aminobenzenethiol with malononitrile | 2-Aminobenzenethiol, malononitrile, acetic acid | Ethanol, RT or reflux, 8–15 h | 85–90+ | Simple, high yield, widely used |
| Reaction with monoiminoether hydrochloride of malononitrile | 1-Amino-2-mercaptobenzene, monoiminoether HCl | Controlled conditions | Not specified | Used in dye synthesis |
| Radical cascade cyclization | Ortho-isocyanoaryl thioethers, radical initiators | Fluorobenzene, heat | 47–89 | Metal-free, environmentally friendly |
| Visible light-induced photocatalytic cyclization | Ortho-isocyanoaryl thioethers, ethers, photocatalyst | Room temp, light irradiation | Moderate | Metal-free, oxidant-free, mild conditions |
Analytical and Research Findings Supporting Preparation
Spectroscopic Characterization:
The synthesized this compound is typically characterized by:NMR Spectroscopy:
Proton NMR (1H-NMR) shows characteristic signals corresponding to the benzothiazole ring protons and the methylene group adjacent to the nitrile. Carbon NMR (13C-NMR) confirms the presence of the nitrile carbon and aromatic carbons.Infrared Spectroscopy (IR):
Strong absorption bands near 2220–2250 cm⁻¹ indicate the nitrile (C≡N) stretch. Aromatic C-H and C=N stretches are also observed.
Purity and Yield:
Column chromatography and recrystallization are effective purification methods, achieving product purity suitable for further synthetic applications. Yields exceeding 85% are common under optimized conditions.Reaction Monitoring:
Thin-layer chromatography (TLC) is routinely used to monitor reaction progress and confirm completion before workup.
Practical Considerations and Optimization
Solvent Choice:
Ethanol is the preferred solvent for condensation reactions due to its polarity and ability to dissolve both reactants. Some methods employ acetonitrile as solvent, but it poses environmental concerns as an air pollutant.Catalyst and Acid Use:
Glacial acetic acid is commonly used to catalyze the condensation, promoting imine formation and ring closure.Temperature and Time:
Reactions typically proceed at room temperature or under reflux conditions for 8–15 hours, balancing reaction rate and product stability.Stoichiometry:
The molar ratio of 2-aminobenzenethiol to malononitrile is often 1:1, but some patents suggest mass ratios ranging from 3:4 to 3:10 to optimize yield.
Chemical Reactions Analysis
Nucleophilic Substitution with Guanidine Derivatives
BTAC reacts with N-arylsulfonated guanidines under basic conditions to form pyrimidine-benzothiazole hybrids. This reaction proceeds via Michael addition followed by intramolecular cyclization:
Reaction Conditions
- Reagents: KOH (base), ethanol solvent
- Temperature: Room temperature
- Time: 10–30 minutes
| Product | Yield (%) | Key Applications |
|---|---|---|
| N-(4-amino-5-(benzothiazol-2-yl)pyrimidin-2-yl)arylsulfonamide | 80–95% | Anticancer agents |
Mechanism :
- Nucleophilic attack of guanidine on the α,β-unsaturated acrylonitrile intermediate.
- Cyclization through nitrile group participation, eliminating dimethylamine .
Condensation with Aldehydes
BTAC undergoes Knoevenagel condensation with aromatic aldehydes to form chromophores for dye-sensitized applications:
Reaction Conditions
- Catalyst: Piperidine
- Solvent: Ethanol
- Time: 12–24 hours
| Product | Substituent (R) | Yield (%) | λₘₐₓ (nm) |
|---|---|---|---|
| (E)-3-(4-(diphenylamino)phenyl)-2-(benzothiazol-2-yl)acrylonitrile | Diphenylamine | 83% | 580 |
Applications :
Reaction with Hydrazine
BTAC serves as a recognition site for hydrazine (N₂H₄), forming a turn-on fluorescent probe:
Reaction Conditions
- Solvent: PBS buffer (pH 7.4)
- Temperature: 37°C
- Time: 30 minutes
| Parameter | Value |
|---|---|
| Fluorescence enhancement (ΔF/F₀) | 16-fold |
| Detection limit | 0.18 μM |
| Cell viability (HeLa cells) | >90% |
Mechanism : Hydrazine cleaves the nitrile group, generating a fluorescent naphthaldehyde derivative .
Cyclization with Carbon Disulfide
BTAC reacts with carbon disulfide (CS₂) to form thioacrylonitrile derivatives:
Reaction Conditions
- Base: NaOEt
- Solvent: Ethanol
- Time: 20 minutes
| Product | Yield (%) |
|---|---|
| 2-(benzothiazol-2-yl)-3,3-bis(methylthio)acrylonitrile | 85% |
Applications : Intermediate for antitumor agents .
Oxidation and Reduction Reactions
The nitrile group in BTAC undergoes selective transformations:
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation | H₂O₂, m-CPBA | Sulfoxide derivatives | 62–86% |
| Reduction | LiAlH₄, H₂ (catalytic) | 2-(aminomethyl)benzothiazole | 70–90% |
Mechanistic Notes :
- Oxidation occurs preferentially at the sulfur atom in the benzothiazole ring.
- Reduction of the nitrile group proceeds via imine intermediate formation.
Electrophilic Aromatic Substitution
BTAC participates in halogenation and nitration at the benzothiazole ring:
| Reaction | Reagents | Position | Yield (%) |
|---|---|---|---|
| Bromination | Br₂, FeCl₃ | C-6 | 75% |
| Nitration | HNO₃, H₂SO₄ | C-5 | 68% |
Applications : Functionalized intermediates for kinase inhibitors .
Coordination with Metal Ions
BTAC acts as a ligand for Cu(II) and Fe(III), forming stable complexes:
| Metal Salt | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Cu(NO₃)₂ | Bidentate (N,S) | 12.3 ± 0.2 |
| FeCl₃ | Monodentate (N) | 8.9 ± 0.3 |
Scientific Research Applications
Organic Synthesis
Benzothiazole-2-acetonitrile is extensively used in organic synthesis for preparing various heterocyclic compounds. It acts as a precursor for the synthesis of:
- 3-aryl-1-[(E)-cyanomethylidene]-1H-pyrido[2,1-b]benzothiazole-4-carbonitriles : These compounds are synthesized via reactions involving this compound and other reagents, showcasing its utility in creating complex molecular architectures .
- Pyrrolones : These compounds are important intermediates in medicinal chemistry and can be derived from this compound .
Pharmaceutical Applications
Benzothiazole derivatives have been widely investigated for their pharmacological properties. The following therapeutic activities have been associated with benzothiazole-based compounds:
Case Study: Antitumor Activity
A study highlighted the efficacy of benzothiazole derivatives in targeting cancer cells while minimizing damage to normal tissues. The compounds were shown to interact with key receptors involved in tumor growth, such as receptor tyrosine kinases, enhancing their potential as cancer therapeutics .
Agrochemical Applications
This compound is also utilized in the agrochemical sector. It plays a role in developing plant protection agents and pesticides. Its derivatives have shown effectiveness in controlling plant pathogens and pests, making it an essential component in agricultural chemistry .
Dye and Sensor Applications
Another interesting application of this compound is its use in dye synthesis and as a fluorescent probe:
- Dyes : Compounds derived from this compound are used to create dyes with specific properties, including sensitivity to environmental changes .
- Fluorescent Probes : Recent innovations have led to the development of probes for detecting cyanide ions using benzothiazole derivatives. These probes exhibit aggregation-induced emission effects, which enhance their fluorescence under certain conditions, making them valuable for environmental monitoring and biological imaging applications .
Mechanism of Action
The mechanism of action of benzothiazole-2-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, certain derivatives of this compound have been shown to inhibit the activity of enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiazole Derivatives
Structural and Functional Comparisons
The following table compares benzothiazole-2-acetonitrile with key analogs in terms of structure, properties, and applications:
Key Advantages and Limitations
Biological Activity
Benzothiazole-2-acetonitrile is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a benzothiazole ring fused with an acetonitrile group, contributing to its unique chemical properties. The general structure can be represented as follows:
This configuration allows for various interactions with biological targets, enhancing its pharmacological potential.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines. For example, a study assessed the effects of benzothiazole derivatives on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay. The results showed significant inhibition of cell growth at concentrations as low as 1 μM .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 | 1.5 | Induction of apoptosis and cell cycle arrest |
| B7 | A549 | 2.0 | Inhibition of AKT and ERK pathways |
| 4i | H1299 | 1.8 | Anti-inflammatory effects |
2. Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. It was found to significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in mouse macrophage cells (RAW264.7) when tested using enzyme-linked immunosorbent assay (ELISA) . This suggests a dual role in targeting both cancer and inflammation.
Table 2: Anti-inflammatory Effects
| Compound | Cytokine | Concentration (μM) | Reduction (%) |
|---|---|---|---|
| This compound | IL-6 | 1 | 45 |
| B7 | TNF-α | 2 | 50 |
3. Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been documented. Studies show that these compounds exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of benzothiazole derivatives, compound B7 was shown to effectively inhibit tumor growth in vivo models. Mice treated with B7 exhibited reduced tumor sizes compared to control groups, confirming its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Another investigation explored the anti-inflammatory mechanism of this compound in rheumatoid arthritis models. The compound demonstrated significant reduction in joint swelling and inflammatory markers, suggesting its therapeutic potential in chronic inflammatory conditions .
Q & A
Q. What are the common synthetic routes for preparing benzothiazole-2-acetonitrile derivatives?
this compound derivatives are synthesized via Knoevenagel condensation. A typical procedure involves refluxing 2.5 mmol of this compound with aromatic aldehydes (with or without boronic acid substituents) in a 4:1 water-ethanol mixture, using calcium oxide (CaO, 10 mmol) as a catalyst for 3 hours. This method yields hybrid α-cyanostilbenes with functional groups at ortho, meta, or para positions .
Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?
Post-synthesis characterization typically employs -NMR to confirm regioselectivity and purity. For structural elucidation, X-ray crystallography or IR spectroscopy can validate functional groups like nitrile (-CN) and boronic acid (-B(OH)). Mass spectrometry (MS) is critical for molecular weight confirmation .
Q. How can reaction yields be optimized for this compound-based condensations?
Catalyst choice and solvent polarity significantly affect yields. For example, CaO in aqueous ethanol promotes efficient Knoevenagel condensation due to its mild basicity and low cost . Solvent-free conditions or microwave-assisted synthesis may further enhance reaction efficiency.
Advanced Research Questions
Q. What computational strategies are effective for modeling this compound’s electronic properties?
Density functional theory (DFT) with hybrid functionals like B3LYP (incorporating exact exchange terms) provides accurate predictions of electronic structure and reactivity. Gradient-corrected functionals (e.g., Becke’s 1988 model) are particularly suited for analyzing asymptotic behavior and charge distribution in nitrile-containing systems .
Q. How does regioselectivity arise in electrophilic substitution reactions involving this compound?
Substituent effects dominate regioselectivity. For example, in the synthesis of DEAC-based fluorophores, 4-(diethylamino)salicylaldehyde undergoes a regioselective C-3 benzylation via an unexpected SEAr mechanism. Electron-donating groups (e.g., -N(Et)) direct electrophiles to specific positions, which can be validated through Hammett σ-parameter analysis .
Q. How can contradictory polymerization results with this compound be resolved?
Polymerization efficiency depends on temperature and catalyst synergy. While this compound polymerizes with ethylene glycol diacrylate (EGDA) at 25°C using DBU (1 mol%), other active methylene compounds (e.g., phenylacetonitrile) require elevated temperatures (70°C). Systematic screening via high-throughput parallel synthesis (HTPSI) helps identify optimal conditions .
Q. What mechanistic insights explain the role of CaO in this compound condensations?
CaO acts as a dual-phase catalyst: it deprotonates the α-cyano group to generate a nucleophilic carbanion while stabilizing intermediates through coordination with the nitrile moiety. Kinetic studies using in situ FT-IR can track intermediate formation and validate the proposed mechanism .
Data Contradiction Analysis
Example Scenario: Conflicting reports on this compound’s polymerization efficiency.
- Resolution: Contradictions arise from variations in reaction parameters. For instance, polymerization with EGDA at 25°C yields P(BTAN-EGDA) with >90% efficiency, whereas phenylacetonitrile requires 70°C. Catalyst loading (DBU vs. weaker bases) and solvent polarity (DCM vs. DMF) also influence outcomes. A factorial experimental design is recommended to isolate critical variables .
Methodological Comparison Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
